molecular formula C17H17N3O3S B3037135 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 4392-43-2

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No.: B3037135
CAS No.: 4392-43-2
M. Wt: 343.4 g/mol
InChI Key: ZALSBQYBTHVLCI-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide ( 4392-43-2) is a high-purity chemical compound supplied for research and development purposes. This molecule is a benzenesulfonamide derivative incorporating the 4-aminophenazone (aminophenazone) pharmacophore, making it a significant intermediate in organic synthesis . Its defined structure, confirmed by single-crystal X-ray diffraction, reveals that molecules form centrosymmetric dimers in the solid state through intermolecular N—H···O hydrogen bonds, with additional stability provided by weaker C—H···O interactions . Benzenesulfonamides are recognized as critically important scaffolds for the synthesis of novel compounds with potential medicinal and pesticidal applications . The presence of both the sulfonamide group and the pyrazolone ring in a single structure offers researchers a versatile building block for exploring new chemical spaces. The compound is characterized by a molecular formula of C17H17N3O3S and a molecular weight of 343.40 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. For comprehensive handling and safety information, please refer to the associated Safety Data Sheet (SDS). Available for global shipping from multiple stock locations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-13-16(18-24(22,23)15-11-7-4-8-12-15)17(21)20(19(13)2)14-9-5-3-6-10-14/h3-12,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALSBQYBTHVLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101139647
Record name N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4392-43-2
Record name N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4392-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Ampyrone with Benzenesulfonyl Chloride

Base-Mediated Sulfonamide Formation

The most direct synthesis involves reacting 4-aminoantipyrine (Ampyrone) with benzenesulfonyl chloride under basic conditions. In a representative procedure:

  • Reactants : Ampyrone (1.0 equiv), benzenesulfonyl chloride (1.2 equiv)
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base : Triethylamine (2.0 equiv) or pyridine
  • Conditions : 0–5°C for 2 hr, then room temperature for 12–18 hr

The reaction proceeds via nucleophilic substitution, where the amine group of Ampyrone attacks the electrophilic sulfur in benzenesulfonyl chloride. Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Characterization Data:
Property Value
Yield 80%
Melting Point 172°C
IR (KBr, cm⁻¹) 3047 (N–H), 1629 (C=O), 1313 (SO₂)
¹H NMR (400 MHz, CDCl₃) δ 2.34 (s, 3H, CH₃), 3.08 (s, 3H, CH₃), 6.94 (s, 1H, N–H), 7.16–7.69 (m, 9H, Ar–H)

This method produces the target compound in high purity, though recrystallization from ethanol/water (1:1) is required to remove residual sulfonic acid byproducts.

Multi-Step Synthesis via Diketone Intermediates

Diketone Preparation

Patent literature describes an alternative route through 1,3-diketone intermediates:

  • Step 1 : Condensation of ethyl trifluoroacetate with 2,4-difluoroacetophenone using sodium methoxide:
    $$
    \text{CF₃COOEt + 2,4-F₂C₆H₃COCH₃} \xrightarrow{\text{NaOMe}} \text{CF₃C(O)CH₂COC₆H₃F₂-2,4}
    $$
  • Step 2 : Cyclization with 4-sulfonamidophenylhydrazine hydrochloride:
    • Conditions : Reflux in ethanol (15 hr)
    • Key Intermediate : 4-(5-(2,4-difluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
Optimization Insights:
  • Temperature Control : Maintaining reflux (78°C) prevents decomposition of the hydrazine reagent.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >95% purity.

Diazotization-Coupling Approach

Diazonium Salt Formation

A third method employs diazotization of sulfanilamide followed by coupling to pyrazolone precursors:

  • Diazotization :
    • Sulfanilamide + NaNO₂/HCl (0–5°C) → diazonium chloride
  • Coupling :
    • Diazonium salt + ethyl acetoacetate (pH 6–7, sodium acetate buffer) → hydrazone intermediate
  • Cyclization :
    • Hydrazone + piperidine (catalyst) in refluxing ethanol → pyrazolone-sulfonamide hybrid
Comparative Yields:
Step Yield (%)
Diazotization 92
Coupling 88
Cyclization 78

This sequence allows modular substitution but requires strict pH control during the coupling step to avoid diazo compound decomposition.

Critical Analysis of Synthetic Routes

Efficiency Metrics

Method Total Yield (%) Purity (%) Scalability
Direct Condensation 80 98 Industrial
Diketone Pathway 65 95 Lab-scale
Diazotization 55 90 Specialty

Byproduct Formation

  • Direct Method : Traces of N,N-disubstituted sulfonamide (<2%) detected via HPLC
  • Diketone Route : 5–7% regioisomeric pyrazoles requiring fractional crystallization
  • Diazotization : Nitroso impurities (3–5%) necessitating activated carbon treatment

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advances demonstrate:

  • Reactor Type : Microfluidic tube reactor (ID = 1 mm)
  • Residence Time : 8 min at 100°C
  • Productivity : 12 kg/day with 76% yield

Green Chemistry Modifications

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DCM reduces E-factor by 40%
  • Catalyst Recycling : Immobilized lipases enable >5 reuses without activity loss

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide has been explored for its potential as an anti-inflammatory agent. Its structure allows it to interact effectively with various biological targets, making it a candidate for drug development aimed at treating inflammatory diseases.

Case Study: Anti-inflammatory Activity
In a study investigating the anti-inflammatory properties of similar compounds, it was found that derivatives of pyrazole exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may share similar therapeutic effects .

Anticancer Research

The compound has also been investigated for its anticancer properties. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study: Cytotoxic Effects
A study demonstrated that certain pyrazole-based compounds exhibited cytotoxic effects against breast cancer cell lines by disrupting the cell cycle and promoting apoptosis . This positions this compound as a potential lead compound in anticancer drug discovery.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored due to its sulfonamide moiety, which is known for antibacterial activity. Studies have shown that sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways.

Case Study: Antibacterial Properties
Research involving similar sulfonamide derivatives has reported significant antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-y)benzenesulfonamide could be effective against various bacterial strains.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity. For example, it has been shown to dock with Ampicillin-CTX-M-15, demonstrating good binding interactions with the targeted amino acids . The binding interactions are stabilized by hydrogen bonding and π-ring interactions, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, which can influence their chemical and biological properties

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluation, focusing on its potential therapeutic applications.

Molecular Formula: C21H19N3O3S
Molecular Weight: 383.46 g/mol
CAS Number: 305374-62-3
IUPAC Name: N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide

Synthesis and Characterization

The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)25.0Induction of apoptosis
A549 (Lung)30.5Cell cycle arrest and apoptosis
HepG2 (Liver)22.0Inhibition of proliferation

Studies indicate that compounds with a pyrazole scaffold can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Activity

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) derivatives have also been evaluated for their anti-inflammatory properties. The compound exhibits selective inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response:

Compound Selectivity Index (SI) Inhibition (%)
N-(1,5-dimethyl...)>18971% at 10 µM
Celecoxib (Control)-22% at 10 µM

The anti-inflammatory effects are attributed to the ability to inhibit COX enzymes selectively, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various pathogens. Preliminary results indicate moderate activity against both bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Candida albicans75 µg/mL

These findings suggest that N-(1,5-dimethyl...) could serve as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

A notable study evaluated the biological activity of several pyrazole derivatives, including N-(1,5-dimethyl...). The research involved in vitro assays to assess cytotoxicity and mechanism studies to elucidate the pathways affected by these compounds. The results demonstrated significant anticancer activity across multiple cell lines, with a focus on breast and lung cancers .

Another research effort highlighted the anti-inflammatory potential of related compounds, where the pyrazole derivatives exhibited superior efficacy compared to standard anti-inflammatory drugs like celecoxib .

Q & A

Q. What are the standard synthetic routes for this sulfonamide derivative and its structural analogs?

The compound is typically synthesized via condensation reactions between 4-aminoantipyrine (4-AAP) and sulfonylating agents. For example, derivatives are prepared by reacting 4-AAP with benzenesulfonyl chloride or substituted sulfonyl chlorides in dichloromethane or THF, often under basic conditions (e.g., triethylamine) at 273–298 K. The reaction proceeds via nucleophilic substitution at the sulfonamide group, followed by crystallization from solvents like methylene chloride or ethanol . Key challenges include controlling regioselectivity and minimizing side products, which require precise stoichiometric ratios (equimolar reactants) and low-temperature stirring .

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to determine molecular geometry and intermolecular interactions?

SC-XRD analysis involves growing high-quality crystals via slow evaporation and collecting intensity data using diffractometers (e.g., Enraf–Nonius CAD-4). The SHELX suite (SHELXS/SHELXL) is used for structure solution and refinement, with hydrogen atoms placed in calculated positions and thermal parameters refined isotropically. Key metrics include R-factors (<0.05 for high-quality data), bond length/angle accuracy (e.g., C–C bonds at ~1.52 Å), and torsion angles to confirm planarity of functional groups . For example, the amide group in related compounds shows planarity with dihedral angles <5° relative to adjacent rings .

Advanced Research Questions

Q. How do Hirshfeld surface analysis and interaction energy calculations elucidate supramolecular assembly?

Hirshfeld surfaces (generated via CrystalExplorer) map intermolecular contacts (e.g., H-bonding, π-stacking) by quantifying normalized contact distances (dnorm). For this sulfonamide derivative, dominant interactions include N–H⋯O (amide-to-sulfonyl) and C–H⋯π (pyrazole-to-phenyl), contributing 30–40% of total contacts. Interaction energy calculations partition energies into electrostatic, dispersion, and polarization terms, revealing that H-bonding (≈60 kJ/mol) and π-stacking (≈25 kJ/mol) are critical for lattice stabilization .

Q. What role does Density Functional Theory (DFT) play in validating experimental structural data and electronic properties?

DFT calculations (e.g., B3LYP/6-311G++(d,p)) optimize molecular geometries and compute electronic properties like HOMO-LUMO gaps (≈4.5 eV for stability) and electrostatic potential surfaces. Comparisons with XRD data show deviations <0.02 Å in bond lengths, confirming computational reliability. Natural Bond Orbital (NBO) analysis further quantifies hyperconjugative interactions (e.g., LP(O)→σ*(N–H), stabilization energy ≈30 kcal/mol) .

Q. How are hydrogen-bonding patterns analyzed to predict crystal packing motifs?

Graph set analysis (Bernstein notation) classifies H-bond motifs:

  • R₂²(8) motifs : Formed by N–H⋯O bonds between amide and sulfonyl groups, creating dimeric units.
  • C(6) chains : Generated via C–H⋯O interactions along the crystallographic axis.
    These patterns are validated using Mercury software, with distance-angle criteria (D⋯A < 3.5 Å, θ > 120°) .

Q. How do steric and electronic effects influence the planarity of the amide linkage in crystal structures?

Steric repulsion between ortho-substituents (e.g., methyl groups on pyrazole) forces the amide group to rotate, resulting in dihedral angles of 64–80° relative to aromatic rings. This distortion is quantified via XRD and corroborated by DFT-based torsional potential scans, showing energy minima at non-planar conformations. Electron-withdrawing substituents (e.g., nitro groups) exacerbate non-planarity by increasing electrostatic repulsion .

Methodological Considerations for Data Contradictions

Q. How should researchers resolve discrepancies between computational and experimental bond lengths?

Systematic deviations (>0.05 Å) often arise from basis set limitations (e.g., 6-31G vs. 6-311++G(d,p)) or neglect of crystal packing effects in gas-phase DFT. To mitigate this:

  • Use dispersion-corrected functionals (e.g., ωB97X-D).
  • Perform periodic boundary condition (PBC) calculations incorporating crystal environment .

Q. What experimental controls ensure reproducibility in supramolecular assembly studies?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) favor H-bonding, while non-polar solvents (toluene) promote π-stacking.
  • Temperature gradients : Slow cooling (0.1 K/min) yields larger crystals with fewer defects for reliable XRD data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide

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